N'-1,3-benzodioxol-5-yl-N,N-dimethylurea
Description
N'-1,3-Benzodioxol-5-yl-N,N-dimethylurea is a substituted urea derivative characterized by a 1,3-benzodioxol-5-yl group attached to the urea nitrogen. The molecular structure comprises a dioxolane ring fused to a benzene ring (1,3-benzodioxole) substituted at the 5-position, coupled with a dimethylurea moiety. Its inferred molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 223.21 g/mol (calculated).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(13)11-7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAZHVQMUHETNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituted Urea Herbicides
Urea derivatives are widely used in agrochemicals. Key comparisons include:
- Structural Insights: The benzodioxol group introduces two oxygen atoms in a fused ring, increasing polarity and hydrogen-bonding capacity compared to monuron’s chlorophenyl or metobromuron’s bromophenyl groups.
Thiourea Analogs
Thioureas, where the carbonyl oxygen is replaced by sulfur, exhibit distinct properties:
| Compound Name | Molecular Formula | Molecular Weight | Key Features | |
|---|---|---|---|---|
| N-(1,3-Benzodioxol-5-yl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea | C₁₇H₁₅N₃O₄S | 357.38 g/mol | Benzodioxol + Thiourea |
- Stability: The benzodioxol group may mitigate metabolic degradation in both urea and thiourea derivatives, but the thiourea’s sulfur atom could increase susceptibility to oxidation .
Benzodioxol-Containing Guanidines
Guanidine derivatives with benzodioxol groups highlight functional group diversity:
| Compound Name | Molecular Formula | Molecular Weight | Key Features | |
|---|---|---|---|---|
| N-1,3-Benzodioxol-5-yl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | C₁₄H₁₅N₅O₂ | 297.30 g/mol | Benzodioxol + Guanidine |
- Comparison :
- Reactivity : Guanidines are more basic than ureas due to the delocalized positive charge, enabling stronger interactions with acidic biological targets.
- Applications : While ureas are common in agrochemicals, guanidines are explored for pharmaceutical uses (e.g., antiviral agents), suggesting divergent applications despite structural similarities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
